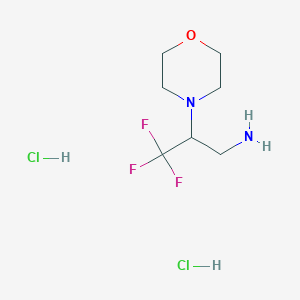

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13419177

Molecular Formula: C7H15Cl2F3N2O

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15Cl2F3N2O |

|---|---|

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | 3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)6(5-11)12-1-3-13-4-2-12;;/h6H,1-5,11H2;2*1H |

| Standard InChI Key | KJQIRAUFGQTMIT-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(CN)C(F)(F)F.Cl.Cl |

| Canonical SMILES | C1COCCN1C(CN)C(F)(F)F.Cl.Cl |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure features a propan-1-amine backbone substituted at the second carbon with a morpholin-4-yl group and a trifluoromethyl (CF₃) group. The dihydrochloride salt form enhances solubility and stability for laboratory handling. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅Cl₂F₃N₂O |

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | 3,3,3-Trifluoro-2-morpholin-4-ylpropan-1-amine dihydrochloride |

| SMILES | C1COCCN1C(CN)C(F)(F)F.Cl.Cl |

The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to the compound’s polarity, while the CF₃ group introduces electron-withdrawing effects that influence reactivity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary stages:

-

Formation of the Base Amine:

-

Salt Formation:

-

The base amine is treated with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and handling.

-

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at the second carbon requires controlled reaction conditions.

-

Yield Improvement: Current protocols may suffer from moderate yields due to competing side reactions, necessitating catalyst optimization .

Research Gaps and Future Directions

Unresolved Questions

-

Biological Activity: No in vitro or in vivo studies have been published, necessitating pharmacological screening .

-

Synthetic Scalability: Current methods are lab-scale; industrial production requires route optimization .

Recommended Studies

-

Structure-Activity Relationships (SAR): Modifying the morpholine or CF₃ groups to enhance target selectivity.

-

Toxicokinetics: Assessing absorption, distribution, and excretion in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume